molecular formula C19H18N2O3 B11692614 N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide

N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide

Cat. No.: B11692614
M. Wt: 322.4 g/mol
InChI Key: OQGAGMPXKFLMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,3-dimethylphenyl group and a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide typically involves the following steps:

    Formation of the Isoindole Derivative: The isoindole derivative can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid and an amine.

    Amidation Reaction: The isoindole derivative is then reacted with 2,3-dimethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring and the amide group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
  • N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide

Uniqueness

N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is unique due to its specific structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C19H18N2O3/c1-11-7-6-10-16(12(11)2)20-17(22)13(3)21-18(23)14-8-4-5-9-15(14)19(21)24/h4-10,13H,1-3H3,(H,20,22)

InChI Key

OQGAGMPXKFLMGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.